(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the pyrazole derivative with an appropriate amine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety. This can be achieved through the reaction of the amino-pyrazole derivative with a suitable acylating agent, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the pyrazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.
Uniqueness
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1 |
InChI Key |
DTDGVLLHTWVQJR-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@H](CC(=O)N)N)C |
Canonical SMILES |
CC1=NN(C=C1C(CC(=O)N)N)C |
Origin of Product |
United States |
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